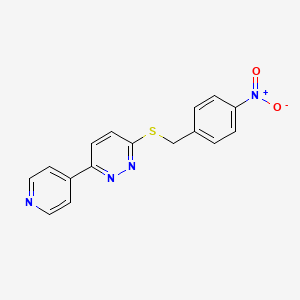

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Description

Properties

IUPAC Name |

3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-20(22)14-3-1-12(2-4-14)11-23-16-6-5-15(18-19-16)13-7-9-17-10-8-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZSVPWOATOAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=NC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridin-4-yl halide and a suitable palladium catalyst.

Attachment of the 4-Nitrobenzylthio Group: The 4-nitrobenzylthio group can be attached through a nucleophilic substitution reaction, where a 4-nitrobenzyl halide reacts with a thiol derivative of the pyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include alkyl halides, amines, and alcohols.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyridazine and pyridin-4-yl groups can facilitate binding to specific molecular targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A structurally related compound, 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6, molecular formula C₁₆H₁₂N₆S), shares the pyridin-4-yl substituent but differs in two key aspects:

Core Structure : The triazolo[4,3-b]pyridazine core replaces the pyridazine ring, introducing a fused triazole ring. This modification increases aromaticity and may alter binding affinity in biological systems.

Thioether Substituent : A pyridin-2-ylmethyl group replaces the 4-nitrobenzyl group. The pyridin-2-ylmethyl substituent is less electron-withdrawing compared to the nitro group, which could influence solubility and metabolic stability.

Physicochemical Properties

The following table summarizes available data for the target compound and its analogue:

| Property | 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine | 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine |

|---|---|---|

| Molecular Formula | Not provided in evidence | C₁₆H₁₂N₆S |

| Molecular Weight (g/mol) | Not provided in evidence | 320.4 |

| Water Solubility (pH 7.4) | Not available | 33.7 µg/mL |

| Key Substituents | 4-Nitrobenzyl (electron-withdrawing) | Pyridin-2-ylmethyl (moderate electron-donating) |

The 4-nitrobenzyl group in the target compound likely reduces solubility compared to the pyridin-2-ylmethyl substituent in the analogue due to its hydrophobic nitroaromatic nature. However, the nitro group may enhance stability against oxidative degradation.

Biological Activity

3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a heterocyclic compound characterized by its pyridazine core and specific substituents that confer unique biological properties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and other scientific fields.

Chemical Structure and Properties

The molecular formula of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine is C14H12N4O2S, with a molecular weight of approximately 304.34 g/mol. Its structure features a pyridazine ring substituted with a pyridin-4-yl group and a 4-nitrobenzylthio group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates, potentially leading to interactions with cellular components. The pyridazine and pyridin-4-yl groups enhance binding affinity to specific molecular targets, which may modulate enzyme or receptor activities.

Anticancer Activity

Research has indicated that compounds similar to 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown cytotoxic effects against various cancer cell lines, including prostate (PC3), neuroblastoma (SKNMC), and colon cancer (HT29) cells. These studies utilized MTT assays to evaluate cell viability and determine IC50 values, highlighting the potential of such compounds in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | PC3 | 22.19 ± 2.1 |

| 2 | SKNMC | 5.41 ± 0.35 |

| Reference Drug | Imatinib | N/A |

Antimicrobial Activity

Similar compounds have also demonstrated antimicrobial properties. For example, derivatives containing pyridinylmethylthio groups have shown antifungal activity, suggesting that the structural features of 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine could be explored for developing new antimicrobial agents .

Study on Cytotoxic Properties

A review article highlighted various thiadiazole derivatives, including those structurally related to our compound, showcasing their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into the mechanisms behind their efficacy .

Synthesis and Biological Evaluation

Another study focused on the synthesis of novel pyridazine derivatives and their evaluation for biological activity. It was found that modifications to the nitrophenyl or pyridazine ring significantly influenced their anticancer properties, indicating that similar approaches could be applied to 3-((4-Nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine for optimizing its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3-((4-nitrobenzyl)thio)-6-(pyridin-4-yl)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, thioether formation via nucleophilic substitution between a pyridazine derivative and 4-nitrobenzyl thiol is a critical step. Reaction optimization requires control of temperature (e.g., 60–80°C), solvent choice (e.g., DMF or THF for solubility), and catalysts (e.g., K₂CO₃ for deprotonation). Monitoring intermediates via thin-layer chromatography (TLC) and confirming purity via HPLC are essential .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bonding.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve 3D structure and confirm stereochemistry.

- Elemental Analysis : Validate elemental composition .

Q. What structural features of this compound suggest potential biological activity?

- Methodological Answer : The pyridazine core is a known pharmacophore for kinase inhibition. The 4-nitrobenzylthio group enhances electron-withdrawing properties, potentially improving binding to hydrophobic enzyme pockets. The pyridinyl moiety may facilitate π-π stacking interactions with aromatic residues in target proteins. Comparative studies of similar pyridazine derivatives (e.g., antitumor or analgesic analogs) can guide hypothesis generation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like protein kinases?

- Methodological Answer :

Docking Simulations : Use software like AutoDock Vina to model binding poses against kinase domains (e.g., EGFR or CDK2).

Molecular Dynamics (MD) : Simulate ligand-protein stability in solvated environments over 100+ ns trajectories.

Quantum Mechanics (QM) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites.

- Reference Case : ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error inefficiencies .

Q. How should researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values in kinase assays)?

- Methodological Answer :

- Control Variables : Standardize assay conditions (pH, temperature, ATP concentration) to minimize variability.

- Structural Analog Comparison : Compare with structurally similar compounds (e.g., 5-(4-fluorobenzoyl)-pyridazine, which shows antitumor activity) to identify substituent-specific trends .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies across datasets.

Q. What strategies can improve the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Mask the nitro group with enzymatically cleavable protectors (e.g., ester linkages).

- Isotope Labeling : Use ¹⁴C or ³H isotopes to track metabolic pathways in vitro/in vivo.

- Cytochrome P450 Inhibition Assays : Identify major metabolic enzymes and co-administer inhibitors (e.g., ketoconazole) to prolong half-life .

Q. How can heterogeneous catalysis be applied to scale up synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Selection : Use Pd/C or Ni nanoparticles for selective hydrogenation of nitro groups without reducing the pyridazine ring.

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.